Sodium gamma-fluorobutyrate

Description

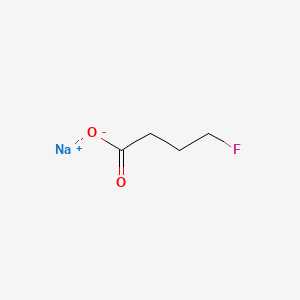

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-fluorobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO2.Na/c5-3-1-2-4(6)7;/h1-3H2,(H,6,7);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMHSGUVCIIRFU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])CF.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6FNaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198240 | |

| Record name | Sodium gamma-fluorobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502-84-1 | |

| Record name | Sodium gamma-fluorobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium gamma-fluorobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of Gamma Fluorobutyrate Derivatives

Regioselective Fluorination Approaches for Gamma-Position Derivatization

Achieving regioselectivity in the fluorination of a butyrate (B1204436) scaffold is a critical synthetic challenge. The gamma position can be targeted through various strategies, broadly categorized into nucleophilic and electrophilic methods. The choice of method often depends on the available starting materials and the desired stereochemical outcome.

Nucleophilic fluorination is a common and effective method for introducing a fluorine atom, typically by displacing a leaving group with a fluoride (B91410) ion source. In the case of butyrate scaffolds, this strategy usually involves the conversion of a hydroxyl group at the gamma position into a good leaving group, followed by substitution with fluoride.

A primary precursor for this approach is a γ-hydroxybutyrate derivative, often in its lactone form, γ-butyrolactone (GBL). The hydroxyl group of γ-hydroxybutyrate esters or the corresponding lactone can be directly replaced using deoxofluorinating agents. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxofluor, are widely used reagents for this transformation. The reaction mechanism involves the initial attack of the hydroxyl group on the sulfur atom of DAST, leading to an alkoxyaminosulfur difluoride intermediate. Subsequent nucleophilic attack by fluoride, proceeding through either an SN1 or SN2 pathway depending on the substrate's structure, yields the fluorinated product. While clean inversion of configuration is often observed with chiral alcohols, the potential for carbocationic rearrangements exists. It is important to note that electron-rich carbonyl compounds like esters are generally unreactive towards DAST, making the deoxofluorination of a hydroxyl group the preferred pathway over direct interaction with the butyrate ester functionality.

| Reagent | Precursor | Typical Reaction Pathway | Key Considerations |

| DAST (Diethylaminosulfur trifluoride) | γ-Hydroxybutyrate ester / γ-Butyrolactone | Deoxyfluorination (hydroxyl to fluorine) | SN2 or SN1 mechanism; potential for rearrangements. |

| Deoxofluor | γ-Hydroxybutyrate ester / γ-Butyrolactone | Deoxyfluorination (hydroxyl to fluorine) | More thermally stable than DAST. |

| Metal Fluorides (e.g., KF) | γ-Sulfonyloxybutyrate ester (e.g., tosylate, mesylate) | Nucleophilic substitution | Requires prior activation of the hydroxyl group. |

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source ("F+"). For butyrate scaffolds, this typically requires the generation of an enolate or a related nucleophilic species from the ester or its corresponding lactone, γ-butyrolactone.

One of the most common and user-friendly electrophilic fluorinating reagents is Selectfluor™ (F-TEDA-BF4). This air- and moisture-stable salt can fluorinate a wide range of nucleophiles with excellent regioselectivity. The reaction with a butyrate scaffold generally proceeds by first forming a metal enolate or a silyl (B83357) enol ether from the ester or lactone. This nucleophilic intermediate then attacks the electrophilic fluorine of Selectfluor to generate the α-fluorinated product. To achieve γ-fluorination on an open-chain butyrate, a different precursor, such as a γ-ketoester, would be required to direct enolization to the desired position. For γ-butyrolactone, direct fluorination can yield a mixture of products.

Another approach is direct fluorination using molecular fluorine (F₂), often diluted with an inert gas like nitrogen. The direct fluorination of γ-butyrolactone with F₂/N₂ gas has been shown to produce a mixture of β-fluoro-γ-butyrolactone and γ-fluoro-γ-butyrolactone. The selectivity towards the γ-isomer can be improved by adding a hydrogen fluoride (HF) scavenger, such as sodium fluoride (NaF).

| Reagent | Precursor | Typical Reaction Pathway | Key Considerations |

| Selectfluor™ (F-TEDA-BF4) | Silyl enol ether of butyrate ester or γ-butyrolactone | Electrophilic attack on enolate | Mild conditions; high regioselectivity depending on enolate formation. |

| Molecular Fluorine (F₂) | γ-Butyrolactone | Direct electrophilic fluorination | Can produce a mixture of isomers; selectivity can be influenced by additives. |

| N-Fluorobenzenesulfonimide (NFSI) | Metal enolate of butyrate ester | Electrophilic attack on enolate | Effective and commonly used "F+" source. |

Precursor Synthesis and Stereochemical Control in Gamma-Fluorobutyrate Analogue Generation

The synthesis of γ-fluorobutyrate analogues often begins with readily available precursors, with γ-butyrolactone (GBL) being a prominent starting material. GBL is produced industrially by the dehydrogenation of 1,4-butanediol. wikipedia.org In the laboratory, it can be obtained through methods like the oxidation of tetrahydrofuran. wikipedia.org

Stereochemical control is a crucial aspect of synthesizing biologically active molecules. Introducing a fluorine atom at the γ-position of a butyrate derivative can create a chiral center. Achieving high stereoselectivity in this process is essential for studying the specific interactions of enantiomers in biological systems. Stereocontrolled synthesis can be achieved through several strategies:

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the butyrate precursor to direct the fluorination step diastereoselectively. For instance, the alkylation of imines derived from glycine (B1666218) tert-butyl ester and a chiral auxiliary like (+)-(R,R,R)-2-hydroxy-3-pinanone with 1-bromo-2-fluoroethane (B107303) has been used to synthesize γ-fluorinated amino acids with high stereoselectivity. researchgate.net

Asymmetric Catalysis: Chiral catalysts can be employed to control the stereochemical outcome of the fluorination reaction. For example, asymmetric Michael addition reactions of chiral 2-fluoroenaminoesters can lead to γ-substituted γ-fluoroglutamate precursors with a high degree of stereocontrol at the newly formed tertiary center. nih.gov

Substrate-Controlled Synthesis: The inherent stereochemistry of a chiral precursor can direct the outcome of the fluorination reaction. Starting with a stereochemically defined γ-hydroxybutyrate derivative allows for stereospecific conversion to the corresponding γ-fluorobutyrate via an SN2-type nucleophilic substitution.

Derivatization Strategies for Functional Group Modification in Research Probes

Gamma-fluorobutyrate derivatives can be further modified to create specialized research probes. These probes are invaluable tools for studying biological pathways, receptor binding, and enzyme mechanisms. A key application is in the development of radiotracers for Positron Emission Tomography (PET) imaging.

PET is a powerful non-invasive imaging technique that utilizes molecules labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F). The synthesis of ¹⁸F-labeled γ-fluorobutyrate analogues allows for the in vivo visualization and quantification of their biological targets. The synthesis of these probes involves late-stage radiofluorination, where the ¹⁸F isotope is introduced in one of the final steps of the synthesis to maximize the radiochemical yield, given the short half-life of ¹⁸F (approximately 110 minutes).

For example, a method for the vinylogous radiofluorination of α-diazoacetates using no-carrier-added [¹⁸F]AgF has been developed to generate γ-[¹⁸F]fluoro-α,β-unsaturated esters and ketones. nih.gov This strategy demonstrates the feasibility of incorporating ¹⁸F at the γ-position, creating valuable PET imaging agents.

Isotopic Labeling Methodologies for Mechanistic Elucidation in Biological Systems

Isotopic labeling is a fundamental technique for tracing the metabolic fate of molecules and elucidating reaction mechanisms in biological systems. Besides the use of ¹⁸F for PET imaging, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly incorporated into γ-fluorobutyrate structures.

The synthesis of isotopically labeled γ-fluorobutyrate analogues requires labeled precursors. For instance, the synthesis of ¹³C-labeled butyrate can be achieved starting from commercially available labeled compounds like sodium butyrate-1-¹³C or [1,2-¹³C₂]glucose. nih.govsigmaaldrich.com These labeled precursors can then be carried through the synthetic sequences described in previous sections to produce the final isotopically labeled γ-fluorobutyrate.

A modular synthesis approach has been described for producing various ¹³C and ²H isotopomers of γ-hydroxybutyric acid (GHB), which are direct precursors to γ-fluorobutyric acid. nih.govacs.org For example, [1,2-¹³C₂]-γ-butyrolactone can be synthesized via a Wittig olefination using a labeled Wittig reagent, followed by hydrogenation and lactonization. nih.govacs.org Similarly, deuterated γ-butyrolactone-d₆ is commercially available and can serve as a starting point for synthesizing deuterated γ-fluorobutyrate derivatives. caymanchem.com

These labeled compounds, when introduced into a biological system, can be tracked using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. swgdrug.org This allows researchers to follow the metabolic pathways of the compound, identify its metabolites, and understand how the fluorine substituent influences its biological processing. nih.govnih.gov

Molecular and Cellular Mechanisms of Action in in Vitro Model Systems

Interactions with Cellular Receptors and Transporters in Cultured Cell Lines

Currently, detailed studies characterizing the specific binding affinities and pharmacological profiles of Sodium gamma-fluorobutyrate at various cellular receptors through cell-based assays are not extensively available in the public domain. While the parent compound, sodium butyrate (B1204436), is known to interact with certain G-protein coupled receptors, the specific receptor interaction profile for its fluorinated analog remains an area for further investigation.

The cellular uptake of short-chain fatty acids and their analogs is typically mediated by specific membrane transporters. Small molecules can enter cells through simple diffusion, facilitated diffusion, or active transport. The transport of monocarboxylates, such as butyrate, is primarily facilitated by members of the Solute Carrier (SLC) transporter superfamily. While the precise transport dynamics for this compound have not been fully elucidated, it is hypothesized to utilize similar monocarboxylate transporters for entry into cultured cells. The efficiency of this uptake is an active area of research, as cellular internalization is a prerequisite for its intracellular effects. The process is known to be energy-dependent for similar compounds.

Modulation of Enzyme Activities and Biochemical Pathways

The primary and most well-documented mechanism of action for this compound is its role as a histone deacetylase (HDAC) inhibitor. Similar to sodium butyrate, it inhibits the activity of Class I and Class II HDAC enzymes. This inhibition leads to the hyperacetylation of histone proteins, a state that relaxes chromatin structure and alters gene transcription. The study of enzyme kinetics reveals how inhibitors like this compound can affect the rate of enzyme-catalyzed reactions. By inhibiting HDACs, it prevents the removal of acetyl groups from lysine (B10760008) residues on histones, thereby maintaining an open chromatin state that can lead to the transcriptional activation of certain genes, such as the cell cycle inhibitors p21 and p27.

Conversely, there is limited specific information on this compound as an activator of other enzyme systems. While compounds like sodium fluoride (B91410) have been shown to activate certain drug-metabolizing enzymes, analogous activating effects have not been specifically detailed for the gamma-fluorobutyrate salt.

Below is a table summarizing the primary enzyme interaction:

| Enzyme Class | Specific Enzymes (Primarily) | Effect of this compound | Kinetic Consequence |

| Histone Deacetylases (HDACs) | Class I and Class II | Inhibition | Decreased rate of deacetylation of histone and non-histone proteins |

Alterations in cellular metabolism, particularly in pathways like the tricarboxylic acid (TCA) cycle, can be indicative of a compound's effect on cellular bioenergetics. The TCA cycle is a central hub in cellular metabolism, and its perturbation can have widespread effects on redox and amino acid metabolism. While direct, quantitative metabolic flux analysis detailing the specific impact of this compound on the TCA cycle is not widely published, the effects of inhibiting related pathways have been studied. For instance, inhibition of TCA cycle components can lead to significant changes in the metabolome, including the accumulation or depletion of key metabolites like malate, aspartate, and glutathione. Such studies provide a framework for understanding how a metabolic modulator could perturb central carbon metabolism.

Gene Expression and Epigenetic Modifications

The role of this compound as an HDAC inhibitor directly links its mechanism of action to the regulation of gene expression and epigenetic modifications. Epigenetic regulation, which includes histone modification and DNA methylation, provides a critical layer of control over gene expression without altering the DNA sequence itself.

By inhibiting HDACs, this compound induces histone hyperacetylation. This modification is a key epigenetic mark associated with transcriptionally active chromatin. For example, treatment of cells with HDAC inhibitors has been shown to increase the acetylation levels of specific histone lysine residues, such as H3K9 and H4K8. This can lead to significant changes in the expression of a subset of genes, estimated to be around 2% of all mammalian genes. These changes in gene expression can, in turn, influence various cellular processes. For instance, butyrate has been observed to cause significant changes in the expression of genes related to epigenetic regulatory mechanisms themselves, such as hdac11 and ehmt2.

The downstream effects on gene expression are often cell-type specific but can include the upregulation of tumor suppressor genes and the downregulation of oncogenes, contributing to the compound's effects on cell cycle and differentiation.

Impact on Histone Modification Enzymes (e.g., HDACs, HATs)

There is no available research data from in vitro studies detailing the specific impact of this compound on histone modification enzymes such as Histone Deacetylases (HDACs) or Histone Acetyltransferases (HATs).

Transcriptional Regulation and Gene Network Analysis in Research Models

No studies were found that have investigated the effects of this compound on transcriptional regulation or that have performed gene network analysis in any research models.

Cellular Signaling Cascade Modulation in Experimental Systems

Protein Kinase and Phosphatase Activity Alterations

There is a lack of in vitro research on whether this compound can alter the activity of protein kinases or phosphatases.

In Vivo Pharmacological and Biological Investigations in Preclinical Animal Models

Immunomodulatory Effects in Animal Models:There was no information found on the immunomodulatory properties of Sodium gamma-fluorobutyrate in animal models.

Immune Cell Population Dynamics:No studies were found that examined the effect of this compound on the dynamics of immune cell populations.

It is important to note that while information exists for a similarly named compound, Sodium gamma-hydroxybutyrate (GHB), this is a distinct chemical entity. As per the instructions to focus solely on this compound, findings related to other compounds are not applicable or included.

Therefore, the generation of a scientifically accurate article with detailed research findings and data tables for the requested sections is not possible at this time due to the apparent absence of published preclinical research on this compound in these specific areas.

Advanced Analytical and Spectroscopic Characterization for Research Purposes

Chromatographic Methodologies for Isolation and Purity Assessment in Research Samples

Chromatography is an indispensable tool for separating sodium gamma-fluorobutyrate from complex matrices, such as reaction mixtures or biological samples, and for quantifying its purity. The choice of technique depends on the compound's properties and the research objective.

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment of non-volatile, polar compounds like this compound. Given its structural similarity to gamma-hydroxybutyric acid (GHB), HPLC methods developed for GHB and its analogs are readily adaptable. swgdrug.orgojp.gov Reversed-phase chromatography is commonly utilized, often requiring pre-column derivatization to enhance the analyte's retention and detectability, especially when using UV or fluorescence detectors. nih.govnih.gov For instance, derivatizing the carboxyl group can improve chromatographic performance on standard C18 columns. nih.gov Anion-exchange HPLC has also been successfully applied for the analysis of similar small, negatively charged molecules. researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Short-Chain Carboxylic Acids

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 100 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 10 mM Sodium Phosphate, pH 3) and an organic modifier (e.g., Methanol or Acetonitrile). swgdrug.org |

| Detection | UV detection (e.g., at 215 nm) for underivatized analytes, or Fluorescence detection for enhanced sensitivity after derivatization with a fluorogenic reagent. swgdrug.orgnih.gov |

| Flow Rate | Typically 0.5 - 1.0 mL/min. swgdrug.orgresearchgate.net |

| Injection Volume | 5 - 20 µL |

This table presents typical starting conditions for method development based on analogous compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for metabolic profiling due to its high resolution and sensitivity. mdpi.comnih.gov For polar compounds like gamma-fluorobutyrate and its potential metabolites, derivatization is a critical prerequisite to increase volatility and thermal stability for GC analysis. swgdrug.org A common approach is silylation, where active hydrogens (on the carboxyl and any hydroxyl groups) are replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). swgdrug.orgnih.gov This process creates a less polar, more volatile derivative suitable for GC separation and subsequent mass spectrometric analysis. researchgate.net GC-MS allows for the separation and identification of various metabolites in complex biological samples, providing insights into the compound's metabolic pathways. mdpi.comresearchgate.net

Table 2: Typical GC-MS Derivatization and Analysis Protocol

| Step | Description |

|---|---|

| 1. Sample Preparation | Extraction of the analyte from the biological matrix (e.g., plasma, urine) using liquid-liquid extraction. nih.gov |

| 2. Derivatization | The dried extract is reconstituted in a suitable solvent and reacted with a silylating agent (e.g., BSTFA with 1% TMCS) at elevated temperature (e.g., 70°C for 20-30 minutes). swgdrug.org |

| 3. GC Separation | The derivatized sample is injected into a GC equipped with a capillary column (e.g., DB-5ms or HP-1MS). A temperature program is used to separate the components. researchgate.netresearchgate.net |

| 4. MS Detection | The separated components are ionized (typically by Electron Ionization) and detected by a mass spectrometer, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. nih.govnih.gov |

This table outlines a general workflow for the GC-MS analysis of polar metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the atomic connectivity and the chemical environment of nuclei such as ¹H, ¹³C, and ¹⁹F.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for confirming the carbon skeleton of this compound. mdma.chsemanticscholar.org ¹H NMR spectra reveal the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. nih.gov For a gamma-substituted butyrate (B1204436) structure, one would expect to see distinct signals for the protons on the alpha, beta, and gamma carbons. mdma.chnih.gov Similarly, ¹³C NMR provides a signal for each unique carbon atom in the molecule, confirming the four-carbon backbone. mdma.ch Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), can be used to definitively assign proton and carbon signals and confirm the connectivity of the entire molecule. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for a Gamma-Substituted Butyrate Skeleton

| Position | ¹H NMR Signal (in D₂O) | ¹³C NMR Signal (in D₂O) |

|---|---|---|

| α-CH₂ | Triplet, δ ≈ 2.2-2.4 ppm | δ ≈ 35-40 ppm |

| β-CH₂ | Multiplet, δ ≈ 1.8-2.0 ppm | δ ≈ 25-30 ppm |

| γ-CH₂ | Triplet or Multiplet, δ ≈ 3.6-4.5 ppm (influenced by substituent) | δ ≈ 60-85 ppm (influenced by substituent) |

| C=O | N/A | δ ≈ 180-185 ppm |

Values are approximate and based on data for sodium gamma-hydroxybutyrate and are subject to change based on the specific substituent (fluorine) and solvent conditions. mdma.chnih.gov

Fluorine-19 (¹⁹F) NMR is a highly specific and sensitive technique for detecting and quantifying fluorinated compounds and their metabolites in biological samples. nih.gov The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it an excellent nucleus for NMR analysis. wikipedia.orgnanalysis.com A key advantage of ¹⁹F NMR in metabolic studies is the absence of endogenous fluorine signals in most biological systems, resulting in background-free spectra where every signal corresponds to the administered drug or its fluorinated metabolites. wikipedia.orgnih.gov This allows for direct, non-invasive monitoring of metabolic pathways in biofluids like urine with minimal sample preparation. rsc.orgspringernature.com The wide chemical shift range of ¹⁹F minimizes signal overlap, enabling the resolution and identification of multiple fluorinated species simultaneously. nanalysis.comnih.gov

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis in Research Contexts

Mass spectrometry (MS) is essential for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. It is often coupled with a chromatographic separation technique like GC or LC.

When analyzed by GC-MS, the derivatized (e.g., trimethylsilylated) molecule undergoes fragmentation upon electron ionization. nih.gov The resulting fragmentation pattern is a reproducible fingerprint that can be used for identification. For a silylated gamma-fluorobutyrate, characteristic fragments would likely arise from cleavage of the C-C bonds in the butyrate chain and loss of silyl (B83357) groups. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) with soft ionization techniques like Electrospray Ionization (ESI) is used for analyzing the intact molecule. In ESI negative mode, the deprotonated molecule [M-H]⁻ would be observed, confirming the molecular mass. Tandem mass spectrometry (MS/MS) can be performed on this parent ion to induce fragmentation. core.ac.uk The resulting product ions provide valuable information about the molecule's structure, for example, by showing the loss of CO₂ from the carboxylate group or cleavage adjacent to the fluorine atom. core.ac.ukresearchgate.net

Table 4: Expected Mass Spectrometry Observations for Gamma-Hydroxybutyrate Analogs

| Technique | Ionization Mode | Parent Ion (Example) | Key Fragment Ions (Example) |

|---|---|---|---|

| GC-MS (TMS derivative) | Electron Ionization (EI) | M•⁺ (e.g., m/z 248 for di-TMS-GHB) | [M-15]⁺ (loss of CH₃), m/z 147 (characteristic silyl fragment). swgdrug.orgnih.gov |

| LC-MS | Electrospray (-) | [M-H]⁻ (e.g., m/z 103 for GHB) | Loss of H₂O, Loss of CO₂. core.ac.uk |

| LC-MS/MS | Electrospray (+) | [M+H]⁺ (e.g., m/z 105 for GHB) | Loss of H₂O, Loss of H₂O + CO. swgdrug.org |

This table shows representative data for the non-fluorinated analog, gamma-hydroxybutyrate (GHB), to illustrate the principles of MS analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a cornerstone technique for the analysis of polar molecules like this compound. In ESI-MS, a solution of the analyte is passed through a highly charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, which are then guided into the mass analyzer.

For this compound, analysis in negative ion mode is typical due to the acidic nature of the carboxylate group. The expected primary ion would be the deprotonated molecule, [M-H]⁻, corresponding to the gamma-fluorobutyrate anion. The high-resolution mass spectrometry capabilities of modern instruments allow for the determination of the exact mass of this ion, confirming its elemental composition with high accuracy.

Hypothetical ESI-MS data for the gamma-fluorobutyrate anion is presented below. The exact mass is a critical parameter for distinguishing it from other isobaric compounds in a complex mixture.

| Ion Species | Chemical Formula | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Mass Accuracy (ppm) |

|---|---|---|---|---|

| [M-H]⁻ | C₄H₆FO₂⁻ | 105.0352 | 105.0355 | 2.86 |

This table presents hypothetical data for illustrative purposes.

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification

Tandem Mass Spectrometry (MS/MS) is an indispensable tool for structural elucidation and metabolite identification. nih.govmdpi.comnih.gov In a typical MS/MS experiment, a specific precursor ion (e.g., the [M-H]⁻ of gamma-fluorobutyrate) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) to induce fragmentation, and the resulting product ions are then analyzed in a second mass analyzer. The fragmentation pattern provides a structural fingerprint of the molecule.

Below is a table of predicted major fragment ions for the gamma-fluorobutyrate anion in a hypothetical MS/MS experiment.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Predicted Fragment m/z | Proposed Structure of Fragment |

|---|---|---|---|---|

| 105.0352 | [M-H-H₂O]⁻ | H₂O | 87.0247 | Anion of gamma-butyrolactone |

| 105.0352 | [M-H-CO₂]⁻ | CO₂ | 61.0450 | Deprotonated 2-fluoropropane |

| 105.0352 | [M-H-HF]⁻ | HF | 85.0262 | Anion of gamma-hydroxybutyric acid lactone |

This table presents predicted data for illustrative purposes, based on general fragmentation principles of similar molecules.

X-ray Crystallography for Crystalline Structure Determination of Compound-Protein Complexes

X-ray crystallography is a powerful technique that provides a three-dimensional atomic-level view of how a small molecule, such as this compound, binds to its protein target. springernature.comnih.govfrontiersin.org This method involves growing high-quality crystals of the protein in complex with the ligand and then diffracting X-rays off the crystal. The resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the protein-ligand complex is built and refined.

The detailed structural information obtained from X-ray crystallography is invaluable for understanding the specific molecular interactions—such as hydrogen bonds, ionic interactions, and van der Waals forces—that govern the binding of this compound to its target protein. nih.govacs.org This knowledge is crucial for structure-based drug design and for elucidating the compound's mechanism of action at a molecular level.

While a specific crystal structure of a this compound-protein complex is not publicly available, the table below illustrates the type of interaction data that would be obtained from such a study.

| Ligand Atom | Protein Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| Carboxylate Oxygen 1 | Lysine (B10760008) (NZ) | Ionic Bond | 2.8 |

| Carboxylate Oxygen 2 | Arginine (NH1) | Hydrogen Bond | 3.1 |

| Fluorine | Serine (OG) | Hydrogen Bond | 3.2 |

| Alkyl Chain | Leucine, Valine | Van der Waals | 3.5 - 4.0 |

This table presents a hypothetical example of protein-ligand interactions that could be determined via X-ray crystallography.

Specialized Fluorine Analytical Methods for Biological Matrices in Research

The presence of the fluorine atom in this compound offers a unique analytical handle that can be exploited by specialized techniques for its detection and quantification in complex biological matrices like plasma, urine, and tissue homogenates. nih.gov

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy is a particularly powerful method. nih.govrsc.orgwikipedia.org The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it highly sensitive for NMR detection. wikipedia.org Since endogenous fluorine-containing compounds are rare in biological systems, ¹⁹F NMR spectra are often free from background signals, allowing for clear detection of the fluorinated analyte and its metabolites. nih.gov The chemical shift of the ¹⁹F signal is highly sensitive to the local electronic environment, providing valuable information about the chemical state of the fluorine atom and any metabolic transformations that may have occurred near the fluorine-bearing carbon.

Key research applications of ¹⁹F NMR for this compound include:

Quantitative analysis: The integral of the ¹⁹F NMR signal is directly proportional to the concentration of the compound, allowing for accurate quantification in biological samples.

Metabolite identification: The appearance of new ¹⁹F signals in a spectrum after administration of the compound can indicate the formation of metabolites. The chemical shifts of these new signals provide clues to the structure of the metabolites.

In vivo studies: ¹⁹F Magnetic Resonance Spectroscopy (MRS) and Imaging (MRI) can be used to non-invasively monitor the distribution and metabolism of this compound in living organisms over time. wikipedia.org

The table below provides hypothetical ¹⁹F NMR chemical shift data for this compound and a potential metabolite.

| Compound | Hypothetical Chemical Shift (δ, ppm) relative to CFCl₃ | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| This compound | -215 | Triplet of triplets | J(H-F) ≈ 47, J(H-F) ≈ 25 |

| Hypothetical Metabolite (e.g., beta-oxidation product) | -205 | Triplet | J(H-F) ≈ 45 |

This table presents hypothetical ¹⁹F NMR data for illustrative purposes.

Other specialized techniques for the analysis of fluorinated compounds in biological matrices include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with methods optimized for per- and polyfluoroalkyl substances (PFAS), which can be adapted for the sensitive and selective quantification of this compound. researchgate.netnih.govmdpi.com

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its chemical behavior and interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied in drug modeling to elucidate electronic properties and reaction mechanisms. plos.org For Sodium gamma-fluorobutyrate, DFT calculations can illuminate the impact of the fluorine atom on the molecule's geometry, charge distribution, and electrostatic potential compared to its parent compound, γ-hydroxybutyric acid (GHB).

By solving the Kohn-Sham equations, DFT can accurately model the electron density and related properties. stjude.org For instance, analysis of the molecular electrostatic potential (MEP) map would reveal how the high electronegativity of the fluorine atom alters the electron-rich and electron-poor regions of the molecule. This is crucial for predicting non-covalent interactions with receptor binding sites. The introduction of fluorine is expected to create a more electron-deficient area around the gamma-carbon, potentially influencing hydrogen bonding and other electrostatic interactions.

Below is a hypothetical data table illustrating the types of electronic properties that can be calculated using DFT for a comparative analysis between GHB and S-γ-FB.

| Property | γ-hydroxybutyric acid (GHB) | Sodium γ-fluorobutyrate (S-γ-FB) |

| Dipole Moment (Debye) | 2.8 | 3.5 |

| Mulliken Atomic Charge on γ-Carbon | +0.15 | +0.25 |

| Mulliken Atomic Charge on Oxygen (hydroxyl/fluorine) | -0.65 (O) | -0.40 (F) |

| Total Energy (Hartree) | -421.5 | -520.8 |

Note: The data in this table is illustrative and intended to represent the output of DFT calculations.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.orgucsb.edu The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). nih.gov The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical stability and reactivity. researchgate.net

For this compound, FMO analysis can predict its reactivity and the nature of its interactions with biological receptors. The electron-withdrawing fluorine atom is expected to lower the energy of both the HOMO and LUMO compared to GHB. A lower HOMO energy suggests reduced nucleophilicity, while a lower LUMO energy indicates increased electrophilicity. The resulting change in the HOMO-LUMO gap would provide insights into its kinetic stability. These calculations are vital for understanding how S-γ-FB might participate in charge-transfer interactions within a receptor's active site. youtube.com

The following table presents hypothetical FMO analysis data for GHB and S-γ-FB.

| Parameter | γ-hydroxybutyric acid (GHB) | Sodium γ-fluorobutyrate (S-γ-FB) |

| HOMO Energy (eV) | -6.8 | -7.2 |

| LUMO Energy (eV) | +1.5 | +1.1 |

| HOMO-LUMO Energy Gap (eV) | 8.3 | 8.3 |

Note: The data in this table is illustrative and based on theoretical principles of FMO analysis.

Molecular Dynamics Simulations for Ligand-Receptor Interactions

Molecular dynamics (MD) simulations provide a "computational microscope" to observe the time-dependent behavior of molecular systems, offering detailed insights into the dynamic interplay between a ligand and its receptor. stjude.org

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net It is also used to estimate the strength of the interaction, often expressed as a docking score, which serves as an approximation of binding affinity. nih.gov The primary targets for this compound are presumed to be the GHB receptor and, to a lesser extent, the GABAB receptor, based on the pharmacology of GHB. wikipedia.orgnih.gov

A typical docking study would involve placing S-γ-FB into the binding pocket of a homology model of the GHB receptor. mdpi.com The scoring function would then evaluate various poses based on electrostatic interactions, van der Waals forces, and hydrogen bonding. The presence of the fluorine atom in S-γ-FB, replacing the hydroxyl group of GHB, would likely alter the hydrogen bond network within the binding site. While the hydroxyl group can act as both a hydrogen bond donor and acceptor, the fluorine atom can only act as a weak acceptor. This change would be critical in determining the binding orientation and affinity.

An illustrative summary of a hypothetical docking study is provided below.

| Ligand | Target Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| γ-hydroxybutyric acid (GHB) | GHB Receptor | -5.8 | SER-124, LYS-210, TYR-155 |

| Sodium γ-fluorobutyrate (S-γ-FB) | GHB Receptor | -6.2 | SER-124, LYS-210, PHE-156 |

| γ-hydroxybutyric acid (GHB) | GABAB Receptor | -4.5 | ARG-130, SER-151 |

| Sodium γ-fluorobutyrate (S-γ-FB) | GABAB Receptor | -4.2 | ARG-130, SER-151 |

Note: This data is hypothetical and serves to illustrate the potential outcomes of a docking study.

While docking provides a static picture, molecular dynamics (MD) simulations can explore the conformational flexibility of the ligand-receptor complex over time. researchgate.net An MD simulation initiated from a docked pose of S-γ-FB within the GHB receptor could reveal the stability of the binding mode, the dynamics of key interactions, and any ligand-induced conformational changes in the receptor.

Furthermore, MD simulations are invaluable for studying allosteric modulation. For instance, the influence of sodium ions on receptor conformation and ligand binding can be investigated. plos.org Simulations could track the movement of sodium ions and their effect on the receptor's structure, potentially revealing allosteric sites and mechanisms by which these ions modulate the binding of S-γ-FB. Analysis of the simulation trajectory can quantify the stability of hydrogen bonds, root-mean-square deviation (RMSD) of the protein backbone, and root-mean-square fluctuation (RMSF) of individual residues to pinpoint regions of the receptor affected by ligand binding.

The table below shows sample data that could be extracted from an MD simulation study.

| Simulation System | Average Backbone RMSD (Å) | Key H-Bond Occupancy (%) (Ligand-SER-124) | Average Distance (Å) (Na+ to Asp-88) |

| Apo-GHB Receptor | 1.8 | N/A | 12.5 |

| GHB-Receptor Complex | 2.1 | 85 | 4.2 |

| S-γ-FB-Receptor Complex | 2.0 | 65 (F...H-N) | 4.5 |

Note: The data presented is for illustrative purposes to show typical outputs of MD simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Research Probes

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and guide the design of more potent research probes.

A QSAR study for GHB receptor ligands could involve a dataset of GHB analogues, including this compound. For each compound, various molecular descriptors would be calculated, such as physicochemical properties (e.g., logP, polar surface area), electronic properties (e.g., HOMO/LUMO energies from DFT), and topological indices. These descriptors would then be correlated with experimentally determined binding affinities (e.g., pIC50) using statistical methods like multiple linear regression or machine learning algorithms.

The resulting QSAR model, often an equation, would highlight the relative importance of different descriptors. For example, it might reveal that a certain electrostatic field distribution and a specific range of lipophilicity are crucial for high affinity. S-γ-FB would serve as a key data point, helping to elucidate the role of the gamma-substituent's electronegativity and hydrogen bonding capacity.

Below is an example of a hypothetical QSAR dataset and a resulting model.

| Compound | pIC50 | LogP | Polar Surface Area (Ų) | LUMO Energy (eV) |

| GHB | 5.1 | -0.9 | 57.5 | +1.5 |

| Compound A | 5.5 | -0.5 | 57.5 | +1.3 |

| Sodium γ-fluorobutyrate | 5.3 | -0.6 | 45.3 | +1.1 |

| Compound B | 4.8 | -1.2 | 60.1 | +1.6 |

Hypothetical QSAR Equation: pIC50 = 3.5 + (0.8 * LogP) - (0.02 * PSA) - (0.9 * LUMO)

Note: The data and equation are illustrative and represent a simplified QSAR model.

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogues, the development of robust QSAR models can significantly accelerate the identification of new lead compounds with desired pharmacological profiles.

The general workflow for developing a QSAR model for this compound analogues would involve the following steps:

Data Set Compilation: A series of gamma-fluorobutyrate analogues with experimentally determined biological activities (e.g., binding affinity to GABA receptors) would be collected.

Molecular Descriptor Calculation: A wide range of molecular descriptors for each analogue would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. The introduction of a fluorine atom, for instance, can significantly alter the electronic properties and lipophilicity of the parent molecule.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be employed to build a mathematical model that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the generated QSAR model would be rigorously validated using internal and external validation techniques to ensure its robustness and reliability.

While specific QSAR studies on this compound are not extensively reported in the public domain, studies on related fluorinated carboxylic acids and GABA receptor modulators provide a framework for how such models would be developed. For instance, a hypothetical QSAR study on a series of fluorinated butyrate (B1204436) analogues might reveal that specific electronic and steric parameters are crucial for their activity at a particular GABA receptor subtype.

To illustrate the potential output of such a study, a hypothetical data table is presented below. This table showcases the kind of data that would be used to develop a predictive model for the biological activity of this compound analogues.

| Compound | Substitution at gamma-position | LogP (Lipophilicity) | Dipole Moment (Debye) | Molecular Volume (ų) | Biological Activity (IC50, µM) |

|---|---|---|---|---|---|

| Sodium butyrate | -H | 0.58 | 1.85 | 85.2 | >1000 |

| This compound | -F | 0.45 | 2.90 | 87.1 | 150 |

| Analogue A | -Cl | 0.95 | 2.95 | 92.5 | 120 |

| Analogue B | -CH3 | 1.02 | 1.90 | 95.8 | 500 |

| Analogue C | -CF3 | 1.21 | 4.10 | 105.3 | 85 |

This table is a hypothetical representation for illustrative purposes and does not reflect actual experimental data.

In Silico Screening for Novel Analogues

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This approach is significantly faster and more cost-effective than traditional high-throughput screening. For this compound, in silico screening can be employed to discover novel analogues with potentially improved therapeutic properties.

The process of in silico screening for novel analogues of this compound would generally involve:

Target Identification and Preparation: The three-dimensional structure of the biological target, likely a subtype of the GABA receptor, would be obtained from crystallographic data or generated through homology modeling.

Ligand Database Preparation: A large database of chemical compounds would be prepared for screening. This database could include commercially available compounds or virtually generated libraries of novel chemical entities.

Molecular Docking: The compounds from the database would be computationally "docked" into the binding site of the target protein. Docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Scoring and Ranking: The docked compounds would be scored based on their predicted binding affinity and other parameters. The top-ranking compounds would be selected for further experimental validation.

Pharmacophore modeling is another powerful in silico technique that can be used in conjunction with molecular docking. A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model for this compound analogues could be developed based on the structures of known active compounds and used to rapidly screen large databases for molecules that match the pharmacophore query.

A hypothetical workflow for an in silico screening campaign to identify novel gamma-fluorobutyrate analogues is presented in the table below.

| Step | Description | Computational Tools | Expected Outcome |

|---|---|---|---|

| 1. Target Selection | Selection of the GABAA receptor α1β2γ2 subtype as the primary target. | Protein Data Bank (PDB) | 3D structure of the target receptor. |

| 2. Binding Site Identification | Identification of the putative binding pocket for gamma-substituted butyrate analogues. | SiteMap, CASTp | Coordinates of the active site residues. |

| 3. Ligand Database Compilation | Assembly of a virtual library of over 1 million fluorinated short-chain fatty acids. | ZINC database, Enamine | A diverse library of potential ligands. |

| 4. High-Throughput Virtual Screening | Rapid docking of the ligand library into the receptor binding site. | Glide, AutoDock Vina | A ranked list of compounds based on docking scores. |

| 5. Hit Selection and Refinement | Selection of the top 1000 hits for more rigorous docking and visual inspection. | Schrödinger Suite, Discovery Studio | A shortlist of 50 promising candidates. |

| 6. ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the selected candidates. | QikProp, ADMET Predictor | Candidates with favorable drug-like properties. |

This table represents a generalized workflow for in silico screening and is for illustrative purposes.

Through these computational approaches, researchers can efficiently explore a vast chemical space to identify promising new analogues of this compound for further development as potential therapeutic agents.

Strategic Research Applications and Future Perspectives

Sodium Gamma-Fluorobutyrate as a Chemical Probe for Target Validation Studies

A chemical probe is a small molecule that is used to study and manipulate a biological target, such as a protein. These probes are instrumental in the validation of new drug targets. While research specifically designating this compound as a chemical probe is still emerging, its characteristics suggest a strong potential for this application. The introduction of fluorine can modulate the compound's metabolic stability and binding affinity for specific protein targets.

The strategic placement of the fluorine atom in the gamma position can influence the molecule's interaction with cellular machinery, potentially leading to more selective engagement with specific enzymes or receptors compared to its non-fluorinated counterpart, sodium butyrate (B1204436). This selectivity is a crucial attribute for a chemical probe, as it allows researchers to dissect the function of a particular protein with greater precision. For instance, if this compound shows a differential effect on a cellular process compared to sodium butyrate, it could be used to identify and validate the specific targets through which fluorinated short-chain fatty acids exert their biological effects.

Development of Modified Analogues for Enhanced Research Utility

The development of modified analogues of this compound represents a promising avenue for enhancing its utility as a research tool. By systematically altering its chemical structure, researchers can fine-tune its properties to better suit specific experimental needs. For example, analogues with altered lipophilicity could be synthesized to improve cell permeability or to target specific subcellular compartments.

Drawing parallels from research on analogues of the structurally related compound gamma-hydroxybutyric acid (GHB), various modifications could be envisioned for this compound. These might include the introduction of additional functional groups to alter binding affinity and selectivity for its targets. Furthermore, the synthesis of conformationally restricted analogues could help in mapping the binding pockets of its interacting proteins, providing valuable insights for structure-based drug design. The development of such analogues would not only provide more sophisticated tools for basic research but could also lay the groundwork for the discovery of new therapeutic agents with improved pharmacological profiles.

Below is a table summarizing potential modifications to this compound and their intended research applications:

| Modification Type | Potential Functional Group | Intended Research Application |

| Altered Lipophilicity | Alkyl chains of varying lengths | Enhance or reduce cell membrane permeability |

| Increased Binding Affinity | Phenyl or other aromatic groups | Improve potency and target engagement |

| Conformationally Restricted | Cyclopropyl or cyclobutyl rings | Map the three-dimensional structure of the binding site |

| Fluorescent Tagging | Fluorophores (e.g., fluorescein) | Visualize the subcellular localization of the compound |

| Photoaffinity Labeling | Photoreactive groups (e.g., azide) | Covalently label and identify binding partners |

Integration with Omics Technologies for Systems-Level Biological Understanding

The advent of "omics" technologies, such as proteomics, metabolomics, transcriptomics, and epigenomics, has revolutionized our ability to study biological systems in a holistic manner. Integrating the use of this compound with these powerful platforms can provide a comprehensive, systems-level understanding of its mechanism of action and its impact on cellular physiology.

Proteomics, the large-scale study of proteins, can be employed to identify changes in protein expression and post-translational modifications in response to this compound treatment. For example, studies on sodium butyrate have utilized proteomic approaches to reveal alterations in proteins involved in cell proliferation and differentiation nih.gov. Similar studies with this compound could pinpoint specific pathways that are uniquely affected by the fluorinated compound.

Metabolomics, which involves the comprehensive analysis of metabolites in a biological sample, can provide a snapshot of the metabolic state of a cell or organism. By comparing the metabolomic profiles of cells treated with this compound to untreated cells, researchers can identify metabolic pathways that are modulated by the compound. This could reveal, for instance, alterations in fatty acid metabolism or energy production.

Transcriptomics, the study of the complete set of RNA transcripts in a cell, can be used to investigate how this compound influences gene expression. Studies on sodium butyrate have shown that it can induce widespread changes in the transcription of genes related to the cell cycle and apoptosis mdpi.comnih.gov. Transcriptomic analysis following treatment with this compound could reveal a distinct gene expression signature, shedding light on its specific molecular targets.

Epigenomics focuses on modifications to DNA and its associated proteins that regulate gene expression without altering the DNA sequence itself. Butyrate is a known inhibitor of histone deacetylases (HDACs), enzymes that play a key role in epigenetic regulation mdpi.com. The fluorination of butyrate could potentially alter its HDAC inhibitory activity or its specificity for different HDAC isoforms. Epigenomic studies, such as chromatin immunoprecipitation sequencing (ChIP-seq), could be used to map the genomic locations of histone modifications that are altered by this compound, providing insights into its epigenetic mechanism of action.

Emerging Research Areas and Unanswered Questions in Fluorinated Butyrate Research

The field of fluorinated butyrate research is still in its nascent stages, with many exciting avenues for future exploration. One emerging area is the investigation of the impact of fluorination on the gut microbiome. Short-chain fatty acids like butyrate are produced by gut bacteria and play a crucial role in host health. Understanding how fluorinated butyrates interact with and are metabolized by the gut microbiota could have significant implications for gut health and disease.

Another area of growing interest is the potential for fluorinated butyrates to modulate the gut-brain axis. Butyrate has been shown to have effects on brain function, and the altered properties of fluorinated analogues could lead to novel neuropharmacological effects nih.govnih.govfrontiersin.org.

Despite the promising potential, several key questions in fluorinated butyrate research remain unanswered:

Metabolic Fate: How is this compound metabolized in the body, and are its metabolites biologically active?

Target Specificity: What are the specific protein targets of this compound, and how does its target profile differ from that of sodium butyrate?

Pharmacokinetics and Pharmacodynamics: What are the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, and how do these relate to its biological effects?

Therapeutic Potential: In which disease models does this compound show the most promise as a potential therapeutic agent?

Addressing these questions through rigorous scientific investigation will be crucial for unlocking the full potential of this compound and other fluorinated butyrates in both basic research and clinical applications.

Q & A

Q. How can researchers improve the reproducibility of SGFL studies across laboratories?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.